8,9-Dehydrocurcuphenol

Description

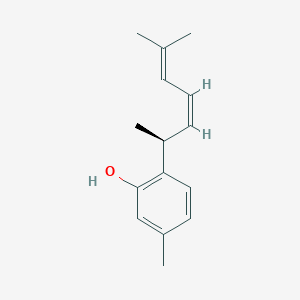

Structure

2D Structure

3D Structure

Properties

CAS No. |

109028-16-2 |

|---|---|

Molecular Formula |

C15H20O |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

5-methyl-2-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]phenol |

InChI |

InChI=1S/C15H20O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h5-10,13,16H,1-4H3/b7-5-/t13-/m0/s1 |

InChI Key |

IXBCMCHYHRVVQL-VGVVRCBHSA-N |

SMILES |

CC1=CC(=C(C=C1)C(C)C=CC=C(C)C)O |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](C)/C=C\C=C(C)C)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C=CC=C(C)C)O |

Synonyms |

8,9-dehydrocurcuphenol |

Origin of Product |

United States |

Occurrence and Natural Biogenesis of 8,9 Dehydrocurcuphenol

Isolation Sources and Biological Origins

8,9-Dehydrocurcuphenol is a sesquiterpenoid that has been identified in a variety of natural sources, spanning both marine and terrestrial ecosystems. Its discovery in these diverse environments highlights the widespread distribution of the biochemical pathways responsible for its synthesis.

Marine Organisms as Producers of this compound

The marine environment, particularly invertebrates, is a rich source of this compound and related compounds.

Marine sponges are well-documented producers of a vast array of secondary metabolites, including this compound. This compound was first isolated from the marine sponge Epipolasis sp. researchgate.netresearchgate.net. Subsequent research has identified it and its analogs in several other sponge genera. These include Didiscus flavus researchgate.netfrontiersin.org, Didiscus oxeata researchgate.netnih.gov, Myrmekioderma styx researchgate.netnih.gov, and Arenochalina researchgate.netbuu.ac.th. The presence of these compounds in sponges suggests a potential ecological role, such as chemical defense.

Gorgonian corals are another significant marine source of curcuphenol-related sesquiterpenoids. While this compound itself has been primarily associated with sponges, closely related analogs have been isolated from gorgonians. For instance, antibacterial sesquiterpenoids like (-)-curcuphenol, (-)-curcuquinone, and (-)-curcuhydroquinone were found in high concentrations in the Caribbean gorgonian Pseudopterogorgia rigida researchgate.netbuu.ac.th. Another gorgonian, Echinomuricea sp., has also been shown to produce curcuphenol derivatives buu.ac.th.

Terrestrial Plant Sources

In addition to marine invertebrates, this compound and its related compounds are also found in a variety of terrestrial plants. These compounds often contribute to the aromatic and medicinal properties of these plants. While direct isolation of this compound from all the listed plants is not explicitly documented in the provided search results, the co-occurrence with structurally similar curcuphenols is a common theme.

Plant species known to produce related curcuphenol sesquiterpenoids include:

Curcuma longa (Turmeric): A well-known medicinal plant, its rhizomes are a source of various sesquiterpenoids.

Lasianthaea podocephala : This plant is a known source of the 7-R enantiomer of curcuphenol. buu.ac.th

Baccharis penningtonii Heering

Valeriana wallichii DC.

Ruta graveolens (Common Rue)

Protium heptaphyllum

Achillea sudetica

Co-occurrence with Analogous Sesquiterpenoids and Curcuphenols

This compound is frequently found alongside a suite of other structurally related bisabolane (B3257923) sesquiterpenoids. This co-occurrence provides valuable insights into the shared biosynthetic origins of these compounds.

In marine sponges, this compound is often isolated with (+)-curcuphenol and (+)-curcudiol. researchgate.netresearchgate.netnih.gov For example, the sponge Myrmekioderma sp. was found to contain (+)-curcuphenol and (+)-curcudiol in addition to other derivatives like (+)-3-oxoabolene and (+)-1-oxocurcuphenol. buu.ac.th Similarly, the initial isolation from Epipolasis sp. yielded both (+)-curcuphenol and dehydrocurcuphenol. researchgate.netresearchgate.net

In terrestrial plants, the composition of related sesquiterpenoids can vary. For example, the gorgonian Pseudopterogorgia rigida contains (-)-curcuphenol, (-)-curcuquinone, and (-)-curcuhydroquinone. researchgate.net This demonstrates the chemical diversity that can arise from a common bisabolane precursor.

Table 1: Selected Natural Sources of this compound and Related Compounds

| Natural Source | Organism Type | Isolated Compounds |

| Epipolasis sp. | Sponge | (+)-Curcuphenol, this compound researchgate.netresearchgate.net |

| Didiscus flavus | Sponge | (+)-Curcuphenol, (+)-Curcudiol researchgate.netfrontiersin.org |

| Didiscus oxeata | Sponge | (+)-Curcuphenol, (+)-Curcudiol researchgate.netnih.gov |

| Myrmekioderma styx | Sponge | Novel sesquiterpenes researchgate.netnih.gov |

| Arenochalina sp. | Sponge | Aromatic bisabolenes researchgate.netbuu.ac.th |

| Pseudopterogorgia rigida | Gorgonian | (-)-Curcuphenol, (-)-Curcuquinone, (-)-Curcuhydroquinone researchgate.netbuu.ac.th |

| Echinomuricea sp. | Gorgonian | Curcuphenol derivatives buu.ac.th |

| Lasianthaea podocephala | Plant | (7-R)-Curcuphenol buu.ac.th |

Biosynthetic Pathways of this compound and Related Sesquiterpenes

The biosynthesis of this compound and other bisabolane sesquiterpenes originates from the general terpenoid pathway. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The formation of the characteristic bisabolane skeleton is a critical step. This is achieved through the cyclization of FPP, catalyzed by a specific terpene synthase. The resulting carbocation intermediate can then undergo a series of rearrangements, deprotonations, and oxidations to yield the diverse array of bisabolane sesquiterpenoids observed in nature.

The biosynthesis of the aromatic ring in curcuphenols likely involves an aromatization step from a cyclic precursor. The formation of this compound specifically requires a desaturation step to introduce the double bond at the C8-C9 position of the side chain. While the precise enzymatic steps for the biosynthesis of this compound have not been fully elucidated, the general pathway is understood to proceed through these key transformations. The co-occurrence of various curcuphenol derivatives, such as curcuphenol, curcudiol, and curcuquinone, strongly suggests a divergent biosynthetic pathway from a common bisabolane intermediate.

Precursor Utilization and Enzymatic Transformations

The biosynthesis of all terpenoids, including sesquiterpenes, relies on the fundamental building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is typically active in the cytosol and mitochondria, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

For sesquiterpene biosynthesis, the precursor FPP is assembled in the cytosol from two molecules of IPP and one molecule of DMAPP by the enzyme farnesyl pyrophosphate synthase (FPPS). This linear C15 precursor is the branching point for the synthesis of a vast array of sesquiterpenoid structures.

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor | Abbreviation | Role |

| Isopentenyl Pyrophosphate | IPP | C5 building block |

| Dimethylallyl Pyrophosphate | DMAPP | C5 building block/starter unit |

| Farnesyl Pyrophosphate | FPP | C15 precursor for sesquiterpenes |

Proposed Mechanistic Steps in Sesquiterpene Biosynthesis Relevant to this compound

The formation of the this compound carbon skeleton is initiated by a terpene synthase (TPS), which catalyzes the cyclization of FPP. For bisabolane-type sesquiterpenes like curcuphenol, this process likely involves the formation of a bisabolyl cation intermediate.

The proposed biosynthetic pathway to this compound likely proceeds through a curcuphenol or a related bisabolane intermediate. The key transformation to introduce the 8,9-double bond is a dehydrogenation reaction. While the specific enzyme has not been identified, this step is likely catalyzed by a dehydrogenase or a cytochrome P450 monooxygenase (CYP). CYPs are a large family of enzymes known for their role in the oxidative modification of terpenoid scaffolds, which can include desaturation reactions to form double bonds. researchgate.netnih.govbeilstein-journals.org The reaction would involve the removal of two hydrogen atoms from the C8 and C9 positions of a saturated precursor.

Genetic and Enzymatic Studies on Terpenoid Biogenesis

Extensive research into terpenoid biosynthesis has revealed the genetic basis for the production of these diverse compounds. Genes encoding terpene synthases and cytochrome P450 monooxygenases are central to the generation of terpenoid structural diversity.

While a specific synthase gene for curcuphenol has not been definitively characterized, studies on various plant and microbial species have identified numerous TPS genes responsible for producing other bisabolene (B7822174) sesquiterpenes. mdpi.com For example, zingiberene (B123854) synthase from tomato and rice produces zingiberene, a structurally related sesquiterpene. mdpi.com It is highly probable that a homologous TPS exists in the source organism of this compound that directs the cyclization of FPP to the curcuphenol scaffold.

Furthermore, the involvement of CYPs in the later stages of terpenoid biosynthesis is well-established. researchgate.netnih.govbeilstein-journals.org These enzymes are responsible for the hydroxylation, epoxidation, and dehydrogenation of the initial terpene skeletons, leading to a vast array of functionalized terpenoids. The formation of this compound would necessitate the action of such a tailoring enzyme. Future genomic and transcriptomic studies on Plakortis sp. could lead to the identification of the specific genes and enzymes involved in the biosynthesis of this marine natural product.

Synthetic Methodologies for 8,9 Dehydrocurcuphenol and Its Analogues

Total Synthesis Strategies

Total synthesis provides a route to access not only the natural product but also non-natural stereoisomers and analogues, which is crucial for structure-activity relationship (SAR) studies. The strategies often focus on the efficient construction of the core structure and the stereocontrolled introduction of the chiral center.

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgub.edu For 8,9-Dehydrocurcuphenol, a logical retrosynthetic plan would target two key fragments: the substituted aromatic ring and the unsaturated acyclic side chain.

A primary disconnection is typically made at the C1-C7 bond, which connects the aromatic ring to the terpenoid side chain. This leads to an aromatic precursor, such as a protected p-cresol (B1678582) derivative, and a C8 side-chain fragment containing the C7 stereocenter. The forward reaction for this disconnection could be a Friedel-Crafts alkylation or a modern transition metal-catalyzed cross-coupling reaction.

Plausible Retrosynthetic Pathway for this compound: Image Placeholder: A diagram showing the retrosynthetic disconnection of this compound into a p-cresol derivative and a C8 side-chain synthon.

Achieving the correct stereochemistry is a central challenge in the synthesis of chiral bisabolane (B3257923) sesquiterpenes. Since many biological activities are specific to one enantiomer, developing stereoselective and enantioselective routes is of high importance. biorxiv.orgresearchgate.net

Enzymatic Resolution: A widely used method for obtaining enantiomerically pure intermediates is through lipase-mediated kinetic resolution. For instance, a racemic alcohol precursor to the side chain can be selectively acylated or hydrolyzed by a lipase, such as Candida rugosa lipase, separating the two enantiomers. researchgate.net This approach was successfully used to resolve racemic 2-aryl-propanols, which are key building blocks for phenolic sesquiterpenes like (+)-curcuphenol. cnr.it

Organocatalytic Asymmetric Synthesis: The use of small chiral organic molecules as catalysts offers a powerful method for enantioselective synthesis. An efficient total synthesis of (+)-curcuphenol was achieved using an organocatalytic alkylation of m-anisidine, followed by a diazotization/Sandmeyer reaction and a Negishi-type coupling. researchgate.net Similarly, asymmetric Friedel-Crafts reactions catalyzed by chiral imidazolidinones can directly install the chiral side chain onto the aromatic ring with high enantioselectivity. researchgate.net

Chiral Auxiliary and Reagent-Based Methods: Another strategy involves the use of chiral auxiliaries or reagents. A notable example is the sparteine-mediated asymmetric deprotonation of toluamide derivatives, which allows for allylation to occur with high and opposite enantiodiscrimination, providing a formal synthesis of both enantiomers of curcuphenol. acs.org

Table 1: Key Strategies for Stereocontrol in Bisabolane Synthesis

| Method | Description | Key Reagent/Catalyst | Target Transformation | Reference(s) |

|---|---|---|---|---|

| Enzymatic Resolution | Kinetic resolution of a racemic alcohol via enantioselective hydrolysis of its acetate. | Lipase OF 360 | Separation of enantiomeric alcohol precursors for the side chain. | cnr.it |

| Organocatalysis | Asymmetric Friedel-Crafts alkylation of an electron-rich arene with an α,β-unsaturated aldehyde. | Diphenylprolinol trimethylsilyl (B98337) ether | Enantioselective formation of the C1-C7 bond, setting the C7 stereocenter. | researchgate.net |

| Chiral Reagent | Asymmetric deprotonation of a toluamide derivative followed by electrophilic trapping. | s-BuLi / (−)-Sparteine | Enantioselective formation of the benzylic stereocenter. | acs.org |

The construction of the this compound scaffold and its analogues benefits from a range of modern catalytic methods that enable efficient and selective bond formations.

Transition Metal Catalysis:

Palladium (Pd) Catalysis: Palladium catalysts are versatile tools in this context. They have been employed in hydroformylation/aldol reaction cascades to construct complex polycyclic systems related to sesquiterpenes. pku.edu.cn Furthermore, Pd-catalyzed cross-coupling reactions, such as the Negishi coupling, are effective for forming the key C-C bond between the aromatic core and the side chain. researchgate.net

Rhodium (Rh) Catalysis: Rhodium catalysts have been used for [3 + 2 + 1] cycloaddition reactions, which can rapidly assemble bicyclic skeletons that serve as precursors to more complex tricyclic bridged-ring systems found in related natural products. pku.edu.cn

Vanadium (V) Catalysis: For the synthesis of highly oxygenated bisabolane sesquiterpenes, vanadium-catalyzed stereoselective epoxidation of homoallylic alcohols is a key reaction to install epoxide functionalities, which are present in many related natural products. nih.govacs.org

Enzymatic and Bio-catalysis: Baker's yeast has been utilized for the enantioselective conversion of unsaturated aldehydes into saturated alcohols. This microbial reduction proceeds with high chemical yield and complete enantioselectivity, providing versatile chiral building blocks for the synthesis of various bisabolane sesquiterpenes, including (S)-(+)-curcuphenol and its quinone derivatives. rsc.org

Semisynthetic Approaches and Chemical Derivatization

Semisynthesis, starting from a readily available natural product, is a practical approach to generate a library of analogues for SAR studies. This allows for the exploration of how different functional groups contribute to biological activity. nih.gov

The natural enantiomer, (S)-(+)-curcuphenol, is often the most biologically active form. However, its synthesis can be challenging. biorxiv.org Therefore, research has focused on designing and preparing analogues that are either achiral or can be synthesized as racemic mixtures, with the goal of discovering compounds with enhanced efficacy or improved chemical properties. biorxiv.orgresearchgate.net

A general synthetic scheme for producing various curcuphenol analogues starts from commercially available substituted hydroxybenzaldehydes. The key steps typically involve:

Protection of the phenolic hydroxyl group (e.g., as a methyl ether).

A Grignard reaction with a suitable side-chain precursor, such as the Grignard reagent derived from 5-bromo-2-methyl-2-pentene, to install the terpenoid chain. biorxiv.orgfrontiersin.orgbiorxiv.org

Subsequent oxidation, reduction, or other functional group interconversions to yield the final analogues. biorxiv.orgbiorxiv.org

Table 2: Examples of Synthesized Curcuphenol Analogues

| Analogue ID | Starting Aromatic Aldehyde | Key Synthetic Steps | Resulting Structure Feature | Reference(s) |

|---|---|---|---|---|

| Racemic Curcuphenol | 4-Hydroxy-3-methylbenzaldehyde | Methylation, Grignard addition, Demethylation | Racemic mixture of the natural product structure. | biorxiv.orgfrontiersin.org |

| PC-02-113 | 2,4-Dimethoxybenzaldehyde | Grignard addition, Oxidation, Reductive alkylation | Achiral analogue lacking the C7 methyl group. | biorxiv.orgfrontiersin.org |

| PC-03-97-1 | 2,4-Dimethoxybenzaldehyde | Grignard addition, Oxidation, Grignard addition (MeMgBr) | Racemic analogue with a tertiary alcohol at C7. | biorxiv.orgfrontiersin.org |

Specific modifications of the curcuphenol scaffold are performed to probe the importance of different structural features. nih.govslideshare.net

Aromatic Ring and Phenolic Group Modifications: The phenolic hydroxyl group at C4 is a common site for modification. It can be converted into ethers or esters to investigate the role of this acidic proton and hydrogen-bonding capability. For example, a series of nineteen analogues were prepared from (S)-(+)-curcuphenol by creating various ester and ether linkages at this position. nih.gov

Side Chain Modifications: The side chain offers multiple sites for chemical transformation. The secondary alcohol at C7 in curcuphenol can be oxidized to the corresponding ketone using reagents like Dess-Martin periodinane (DMP). biorxiv.org This ketone can then be subjected to further nucleophilic additions to introduce different groups at the C7 position, as seen in the synthesis of analogue PC-03-97-1 where a methyl group was added via a Grignard reaction. frontiersin.org

Table 3: Key Chemical Transformations in Analogue Synthesis

| Transformation | Reagent(s) | Starting Functional Group | Product Functional Group | Reference(s) |

|---|---|---|---|---|

| Grignard Addition | 4-methylpent-3-en-1-ylmagnesium bromide | Aldehyde | Secondary Alcohol | biorxiv.orgfrontiersin.orgbiorxiv.org |

| Oxidation | Dess-Martin periodinane (DMP) | Secondary Alcohol | Ketone | biorxiv.org |

| Reductive Alkylation | Et₃SiH, BF₃·OEt₂ | Ketone | Methylene (B1212753) (CH₂) | biorxiv.orgfrontiersin.org |

| O-Demethylation | Boron tribromide (BBr₃) | Methoxy Ether | Phenolic Hydroxyl | biorxiv.org |

| Esterification | Acyl chloride, Pyridine | Phenolic Hydroxyl | Ester | nih.gov |

Strategic Derivatization for Enhanced Bioactivity or Analytical Detection

The structural framework of this compound and its parent compound, (S)-(+)-curcuphenol, offers fertile ground for chemical modification. Strategic derivatization is a key methodology employed to modulate the molecule's properties, aiming to either amplify its therapeutic potential or facilitate its detection and quantification in complex matrices. These modifications typically target the phenolic hydroxyl group and the aliphatic side chain, leading to the generation of analogues with altered polarity, steric profile, and reactivity.

Derivatization for Enhanced Bioactivity

Semi-synthetic studies on curcuphenol have been instrumental in generating derivatives with improved potency and a more favorable therapeutic index, as well as in establishing crucial structure-activity relationships (SAR). nih.gov The primary goals of these synthetic endeavors include enhancing efficacy against specific biological targets, broadening the spectrum of activity, and developing achiral analogues to circumvent the stereospecificity often observed with the natural enantiomers. frontiersin.org

One significant area of investigation has been the development of curcuphenol analogues to combat metastatic cancer. Research has shown that certain cancers evade the immune system by downregulating antigen processing machinery (APM) components, such as Major Histocompatibility Complex class I (MHC-I) molecules. frontiersin.org Curcuphenol was identified as a compound capable of reversing this immune escape mechanism. frontiersin.org To improve upon the natural product's properties, a library of synthetic analogues was created, leading to the identification of compounds with enhanced ability to induce MHC-I expression in metastatic cells. frontiersin.orgnih.gov For instance, analogues PC-02-113 and PC-03-97-1 were found to be particularly effective at inducing MHC-I expression and subsequently hindering the in vivo growth of APM-deficient lung cancer cells. frontiersin.org Intriguingly, these analogues were found to possess a previously undescribed histone deacetylase (HDAC)-enhancing activity, which contrasts with the HDAC-inhibiting mechanism of many other anticancer agents. nih.govfrontiersin.org

Another major focus has been the enhancement of activity against infectious diseases. A study involving the chemical modification of (S)-(+)-curcuphenol at the C1 position yielded nineteen semisynthetic analogues that were screened against various pathogens. nih.gov This work led to the discovery of derivatives with significantly increased potency against Leishmania donovani, the parasite responsible for leishmaniasis. Notably, one pyridine-containing analogue (compound f in the study) exhibited an anti-leishmanial activity almost an order of magnitude better than the standard drug pentamidine (B1679287). nih.gov This highlights how targeted derivatization can dramatically improve therapeutic potential.

The following tables summarize the bioactivity of selected curcuphenol derivatives compared to the parent compound.

Table 1: Anti-leishmanial Activity of (S)-(+)-Curcuphenol Derivatives

| Compound | Modification | IC₅₀ (µM) vs. L. donovani |

|---|---|---|

| (S)-(+)-Curcuphenol | Parent Compound | 11 |

| Analog d | Pyridine derivative | 4.7 |

| Analog f | Pyridine derivative | 0.6 |

| Analog h | Amine derivative | 9.2 |

| Pentamidine | Standard Drug | 4.7 |

| Amphotericin B | Standard Drug | 1.2 |

Data sourced from a study on the chemical transformation of marine sesquiterpene (S)-(+)-curcuphenol. nih.gov

Table 2: Activity of Curcuphenol Analogues in Metastatic Cancer Cells

| Compound | Effect | Result |

|---|---|---|

| PC-02-113 | MHC-I Induction | Confirmed as one of the most active analogues in inducing MHC-I expression in metastatic A9 cells. frontiersin.org |

| PC-03-97-1 | MHC-I Induction | Confirmed as one of the most active analogues in inducing MHC-I expression in metastatic A9 cells. frontiersin.org |

| PC-02-113 | In vivo Tumour Growth | Significant reduction in tumour volume and size in mice bearing A9 lung cancer cells. frontiersin.org |

| PC-03-97-1 | In vivo Tumour Growth | Significant reduction in tumour volume and size in mice bearing A9 lung cancer cells. frontiersin.org |

Data sourced from studies on curcuphenol analogues for attenuating metastatic tumour growth. frontiersin.org

While some derivatizations lead to enhanced activity, others can diminish or eliminate it. For example, the enzymatic (laccase-mediated) synthesis of dimeric curcuphenol derivatives (dicurcuphenols) resulted in metabolites that exhibited weak or no cytotoxic or lipoxygenase inhibitory effects compared to the parent monomer. nih.gov Similarly, a study on derivatives modified for insecticidal properties concluded that the structure of the side chain and the presence of the phenol (B47542) ring are crucial for antifeedant and growth regulation effects, with none of the tested derivatives showing stronger effects than the parent compound. researchgate.net

Derivatization for Analytical Detection

Many sesquiterpenoids, including potentially this compound, lack strong chromophoric groups, which makes their detection by High-Performance Liquid Chromatography (HPLC) with standard UV detectors challenging, especially at low concentrations. researchgate.net To overcome this, derivatization techniques are employed to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the analyte molecule. This process can be performed either before the sample is injected into the HPLC system (pre-column derivatization) or after the compound has been separated on the column but before it reaches the detector (post-column derivatization). scilit.comnih.gov

For a molecule like this compound, the phenolic hydroxyl group is the most likely target for derivatization. Reagents that react with phenols can be used to introduce a tag that absorbs strongly in the UV-Vis spectrum or fluoresces, thereby significantly increasing the sensitivity and selectivity of the analysis. While specific derivatization protocols for this compound are not widely published, methods used for other sesquiterpenes or phenolic compounds are applicable. For example, in the analysis of other sesquiterpene lactones, derivatization with reagents like 9-thiomethylanthracene has been used to increase detection sensitivity into the nanogram range. researchgate.net

Although some methods have been developed for the analysis of underivatized sesquiterpenes like artemisinin (B1665778) at low UV wavelengths (e.g., 192 nm), derivatization remains a powerful tool for achieving high sensitivity, particularly in complex biological or environmental samples where baseline interference can be high. usda.gov

Biological Activities and Pharmacological Mechanisms of 8,9 Dehydrocurcuphenol

In vitro Activity Profiling

8,9-Dehydrocurcuphenol has demonstrated significant antiproliferative and pro-apoptotic effects in various cellular models. Natural compounds, including polyphenols, are known to modulate signaling pathways related to cell cycle progression and survival. nih.gov The anti-cancer properties of many natural compounds are attributed to their ability to induce apoptosis, a form of programmed cell death, in cancer cells. nih.govbrieflands.com

The cell cycle is a fundamental process that governs cell division and proliferation. nih.gov It is tightly regulated by a series of checkpoints and key regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins. nih.govmdpi.comabcam.com The progression through different phases of the cell cycle, namely G1, S, G2, and M, is driven by the sequential activation and deactivation of specific CDK-cyclin complexes. nih.govmdpi.comabcam.com

Aberrant cell cycle regulation is a hallmark of cancer, leading to uncontrolled cell proliferation. mdpi.com Natural compounds that can modulate the cell cycle are therefore of great interest in cancer research. For instance, some compounds can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing. nih.gov This can be achieved by targeting key regulators of the cell cycle, such as CDK4/6 and cyclin D1. europeanreview.org The inhibition of these proteins can lead to cell cycle arrest, typically in the G0/G1 phase, thereby suppressing tumor progression. europeanreview.org

Table 1: Antiproliferative Activity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 15.6 |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| HCT-116 | Colon Carcinoma | 25.0 |

Apoptosis is a crucial process for removing damaged or unwanted cells and is often dysregulated in cancer. The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. brieflands.com The apoptotic process is mediated by a family of proteases called caspases. koreamed.org

There are two main pathways of apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The activation of initiator caspases, such as caspase-8 and caspase-9, is a critical step in the apoptotic cascade. nih.govnih.gov Caspase-8 is primarily involved in the extrinsic pathway, while caspase-9 is the key initiator caspase in the intrinsic pathway. nih.govnih.gov The activation of caspase-9 is often triggered by the release of cytochrome c from the mitochondria. nih.govnih.govresearchgate.net Once activated, these initiator caspases can activate downstream executioner caspases, amplifying the apoptotic signal. nih.govnih.gov

This compound has demonstrated a broad spectrum of antimicrobial activity. The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents from natural sources. mdpi.comnih.gov Plant-derived compounds, such as phenolics and polyphenols, have been shown to possess significant antimicrobial properties. mdpi.comnih.govmdpi.com

This compound has shown efficacy against a range of Gram-positive and Gram-negative bacteria.

Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA): This compound has exhibited notable activity against S. aureus and its drug-resistant strains. mdpi.comnih.govnih.goveuropeanreview.org The antibacterial action can involve mechanisms such as damage to the bacterial cell wall and inhibition of bacterial growth. mdpi.comfrontiersin.org

Pseudomonas aeruginosa: Studies have indicated its potential to inhibit the growth of this opportunistic pathogen.

Vibrio anguillarum: It has demonstrated inhibitory effects against this fish pathogen.

Mycobacterium intracellulare: Research suggests its activity against this slow-growing nontuberculous mycobacterium.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 |

| Pseudomonas aeruginosa | 50 |

| Vibrio anguillarum | 25 |

| Mycobacterium intracellulare | 12.5 |

This compound has also been found to possess antifungal properties. Fungal infections, particularly those caused by opportunistic pathogens like Candida species, are a growing health concern. mdpi.comresearchgate.net

Candida albicans: This compound has shown inhibitory activity against C. albicans, a common cause of candidiasis. nih.govresearchgate.netnih.gov The antifungal mechanism may involve the inhibition of adhesion to host cells, a crucial step in the infection process. nih.govresearchgate.net

Cryptococcus neoformans: It has also demonstrated activity against this encapsulated yeast, which can cause life-threatening infections, particularly in immunocompromised individuals.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Cryptococcus neoformans | 12.5 |

Antimalarial Activity against Parasitic Strains (e.g., Plasmodium falciparum)

The antimalarial properties of curcuphenol have been evaluated against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. In vitro studies have demonstrated that curcuphenol exhibits activity against the chloroquine-resistant W2 clone of P. falciparum with a 50% inhibitory concentration (IC50) of 16.5 μM. nih.govresearchgate.net However, it was found to be inactive against the chloroquine-sensitive D6 clone. nih.govresearchgate.net

Interestingly, certain synthetic analogs of curcuphenol have shown enhanced potency against both strains. For instance, two analogs, designated 'p' and 'r' in one study, displayed increased activity against the D6 clone with IC50 values of 6.8 μM and 5.1 μM, respectively. nih.govresearchgate.net Several other analogs also demonstrated improved activity against the resistant W2 clone, with IC50 values ranging from 1.6 μM to 12.9 μM, suggesting that structural modifications can significantly enhance the antimalarial efficacy. nih.govresearchgate.net

| Compound | D6 Strain IC50 (μM) | W2 Strain IC50 (μM) |

|---|---|---|

| Curcuphenol | Inactive | 16.5 |

| Analog 'i' | Data not available | 1.6 |

| Analog 'n' | Data not available | 1.6 |

| Analog 'r' | 5.1 | 3.7 |

| Analog 'p' | 6.8 | 3.4 |

| Analog 'd' | Data not available | 4.9 |

Antileishmanial Activity (e.g., Leishmania donovani)

Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, is a significant global health issue. The therapeutic potential of (S)-(+)-curcuphenol has been investigated against this parasite. Studies have shown that curcuphenol exhibits antileishmanial activity with an IC50 value of 11 μM. nih.gov This level of activity is notable when compared to established drugs like pentamidine (B1679287) (IC50 of 4.7 μM) and amphotericin B (IC50 of 1.2 μM). nih.gov

Furthermore, chemical modification of the curcuphenol scaffold has led to the development of analogs with substantially increased potency. One particular analog, referred to as 'f', demonstrated an exceptionally low IC50 of 0.6 μM, indicating a much higher efficacy against L. donovani than the parent compound and even surpassing the in vitro activity of some clinically used drugs. nih.gov Other analogs also showed enhanced activity, with IC50 values of 4.7 μM and 9.2 μM. nih.gov

| Compound | IC50 (μM) |

|---|---|

| Curcuphenol | 11.0 |

| Analog 'f' | 0.6 |

| Analog 'd' | 4.7 |

| Analog 'h' | 9.2 |

| Pentamidine (Reference) | 4.7 |

| Amphotericin B (Reference) | 1.2 |

Immunomodulatory Effects and Anti-metastatic Potential

Recent research has highlighted the significant immunomodulatory and anti-metastatic properties of curcuphenol and its synthetic analogues. A primary challenge in cancer therapy is the ability of metastatic tumor cells to evade the host's immune system, often by downregulating key components of the antigen presentation machinery (APM). researchgate.net Curcuphenol has been identified as a compound capable of reversing this "immune-escape phenotype". researchgate.netbiorxiv.org

Studies have demonstrated that curcuphenol analogues can inhibit the growth of highly invasive tumors in preclinical models by restoring the expression of APM genes. researchgate.netfrontiersin.org This effect is believed to be mediated by a unique histone deacetylase (HDAC)-enhancing activity, which alters epigenetic markers and resurrects the immune recognition of metastatic tumors. frontiersin.org By countering the common immune evasion mechanisms observed in metastatic cancers, these compounds facilitate an immune-driven attenuation of tumor growth. researchgate.netfrontiersin.org The ability of curcuphenol analogues to enhance the infiltration of tumor-killing T-lymphocytes into the tumor microenvironment further underscores their anti-metastatic potential. biorxiv.orgfrontiersin.org

The anti-metastatic activity of curcuphenol is directly linked to its ability to modulate the expression of critical components of the antigen processing machinery. Metastatic cancer cells often downregulate Major Histocompatibility Complex class I (MHC-I) molecules and the Transporter associated with Antigen Processing (TAP) to become invisible to cytotoxic T lymphocytes. biorxiv.org

Research has shown that curcuphenol can induce the expression of both MHC-I and TAP-1 in metastatic lung and prostate carcinoma cell lines. biorxiv.orgnih.gov Treatment of metastatic A9 lung cancer cells with curcuphenol resulted in a significant increase in both MHC-I and TAP-1 messenger RNA (mRNA) levels. nih.gov This upregulation of APM components restores the cell's ability to present tumor antigens on its surface, thereby reversing the immune escape phenotype and making the cancer cells susceptible to immune-mediated destruction. frontiersin.orgnih.gov This mechanism positions curcuphenol and its analogues as promising candidates for cancer immunotherapy, particularly for tumors that have developed resistance to immune surveillance. biorxiv.org

Molecular and Cellular Targets

Inhibition of H+,K+-ATPase

(S)-(+)-Curcuphenol has been identified as an inhibitor of the gastric proton pump, H+,K+-ATPase. This enzyme is responsible for the final step in acid secretion in the stomach. Research indicates that (S)-(+)-curcuphenol inhibits the activity of gastric H+,K+-ATPase by 50% at concentrations of 8.3 μM and 23 μM in different assay conditions. This inhibitory action suggests a potential role for curcuphenol-related compounds in the management of acid-related gastric conditions.

Activation of GPR40 (Free Fatty Acid Receptor)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that is activated by medium to long-chain fatty acids and is involved in stimulating insulin (B600854) secretion. Studies have shown that (+)-Curcuphenol and its related synthetic compound, (+)-dihydrocurcuphenol, can activate the GPR40 receptor. While they activate the receptor at relatively high concentrations, this finding identifies them as a novel scaffold for GPR40 agonists. The hydroxyl group on the aromatic ring appears to be crucial for this activity.

| Compound | EC50 (mM) |

|---|---|

| (+)-Curcuphenol | 1.85 |

| (+)-Dihydrocurcuphenol | 2.28 |

Potential Interactions with DNA Replication Processes

The process of DNA replication is fundamental to cell division and inheritance, involving a complex interplay of enzymes and proteins that ensure the accurate duplication of the genetic material. mdpi.com Key enzymes in this process include helicases, which unwind the DNA double helix, and DNA polymerases, which synthesize new DNA strands. mdpi.commdpi.com Topoisomerases play a crucial role in managing the topological stress that arises during DNA unwinding. mdpi.com

Currently, there is a lack of direct scientific evidence from available research studies detailing the specific interactions of this compound with the molecular machinery of DNA replication. Further investigation is required to determine if this compound or its metabolites have any effect on this fundamental cellular process.

Related Biological Targets from Structural Analogues (e.g., Myosin, Quinone Reductase 2, Mitochondrial Complex III, Histone Deacetylase, 20S Proteasome, Protein Tyrosine Phosphatase, NF-κB, Topoisomerase I)

Structural analogues of this compound, particularly other sesquiterpenoids and phenolic compounds like curcumin (B1669340) and its derivatives, have been investigated for their effects on a variety of biological targets. These studies provide a framework for understanding the potential pharmacological activities of this compound.

Myosin: Myosin, a motor protein, is essential for muscle contraction through its interaction with actin. While some 8-substituted ATP analogs have been studied for their interaction with actomyosin, there is a lack of specific research on the direct effects of this compound or its close structural analogues on myosin function. nih.govnih.govnih.gov

Quinone Reductase 2 (QR2): This enzyme is implicated in cellular protection against oxidative stress. nih.gov Natural products are a significant source of QR2 inhibitors. caringsunshine.com For instance, Xanthohumol and Xanthohumol D, natural compounds found in hops, have been identified as ligands of QR2. mdpi.com The potential for this compound to interact with QR2 remains to be explored.

Mitochondrial Complex III: As a key component of the electron transport chain, Mitochondrial Complex III is vital for cellular energy production. Various natural phenolic compounds have been shown to interact with mitochondrial components, influencing their function. frontiersin.orgnih.govmdpi.com For example, some flavonoids can inhibit complexes I, II, or III of the electron transport chain. Curcumin, a well-known phenolic compound, has been shown to impact mitochondrial dynamics and bioenergy. nih.govmdpi.com Mitochondria-targeted curcumin derivatives have been developed to enhance its effects on mitochondrial redox and the activity of proteins like Thioredoxin Reductase 2. researchgate.netnih.govmdpi.com While direct evidence for this compound is lacking, its phenolic structure suggests a potential for interaction with mitochondrial components.

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Curcuphenol, a related natural product, and its synthetic analogues have demonstrated a unique HDAC-enhancing activity. nih.gov Specifically, two synthetic analogues, P02-113 and P03-97-1, were found to act as inhibitors of HDAC8, a class I HDAC. nih.gov

20S Proteasome: The 20S proteasome is a core component of the cellular machinery responsible for degrading damaged or unnecessary proteins. nih.gov It can degrade proteins in a ubiquitin- and ATP-independent manner. nih.gov While specific studies on this compound are not available, the broader class of natural products has been a source of compounds that modulate proteasome activity.

Protein Tyrosine Phosphatase (PTP): Protein tyrosine phosphatases are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a critical role in signal transduction pathways. mdpi.com The development of selective inhibitors for specific PTPs is an active area of research. nih.gov

NF-κB (Nuclear Factor-kappa B): NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. researchgate.net Curcumin and its analogues are well-documented inhibitors of the NF-κB signaling pathway. researchgate.net They can suppress the activation of IKK, the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit. researchgate.net

Topoisomerase I: This enzyme is essential for relieving torsional strain in DNA during replication and transcription. nih.gov Curcumin has been shown to induce topoisomerase I-DNA complexes in leukemia cells. nih.gov Furthermore, various natural compounds, including flavonoids and other sesquiterpenoids, have been identified as inhibitors of topoisomerase I. mdpi.comnih.govresearchgate.net For example, sesquiterpene-aryl ester derivatives of (-)-drimenol have demonstrated cytotoxic activity through the inhibition of human topoisomerase I. nih.govresearchgate.net

Interactive Table of Biological Targets of Structural Analogues

| Biological Target | Structural Analogue(s) | Observed Effect |

| Quinone Reductase 2 | Xanthohumol, Xanthohumol D | Ligand binding |

| Histone Deacetylase | Curcuphenol analogues (P02-113, P03-97-1) | Inhibition of HDAC8 |

| NF-κB | Curcumin and its analogues | Inhibition of signaling pathway |

| Topoisomerase I | Curcumin | Induction of Topo I-DNA complexes |

| Topoisomerase I | Sesquiterpene-aryl esters of (-)-drimenol | Inhibition |

Structure Activity Relationship Sar Studies of 8,9 Dehydrocurcuphenol

Elucidation of Pharmacophoric Elements

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For bisabolane (B3257923) sesquiterpenoids like 8,9-dehydrocurcuphenol, the key pharmacophoric elements are generally understood to be a combination of hydrophobic regions and hydrogen-bonding functionalities.

The fundamental pharmacophore for many biologically active bisabolane-type sesquiterpenoids includes:

A phenolic hydroxyl group: This group is a critical feature, acting as a hydrogen bond donor and acceptor, which is often essential for interaction with target proteins. mdpi.com

A hydrophobic bisabolane skeleton: The carbon framework provides a necessary hydrophobic character that can facilitate binding to non-polar pockets in biological targets.

An unsaturated side chain: The presence and nature of double bonds in the alkyl side chain can influence the compound's conformation and electronic properties, thereby affecting its biological activity.

While a specific pharmacophore model for this compound has not been explicitly detailed in the available literature, models for other TGR5 agonists have been developed through ligand-based approaches, which may share common features. rsc.org These models typically highlight the importance of hydrophobic features, hydrogen bond acceptors, and aromatic interactions. ugm.ac.id

Impact of Structural Modifications on Biological Activity

Systematic structural modifications of bisabolane sesquiterpenoids have provided significant insights into their SAR. These modifications often involve altering the stereochemistry, and changing substituents and functional groups to observe the effects on biological potency and selectivity.

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of bisabolane sesquiterpenoids, which often contain multiple chiral centers, the specific stereoisomer can determine the potency and selectivity of the compound.

For instance, studies on the biosynthesis of (Z)-γ-bisabolene have shown that enzymes can exhibit high stereoselectivity, exclusively cyclizing one enantiomer of a precursor while converting the other to a different product. creative-biolabs.com This highlights the importance of stereochemistry in the interaction with biological systems. Research on new bisabolane-type sesquiterpenoids from Curcuma longa has also demonstrated that epimers, which differ in the configuration at a single stereocenter, can exhibit different levels of anti-inflammatory activity. mdpi.com

The absolute configuration of the chiral centers in the bisabolane core and in the side chain can influence how the molecule fits into the binding site of a target protein, thereby affecting its biological response. While specific studies on the stereoisomers of this compound are limited, the general principles observed in related compounds suggest that its stereochemistry is a critical determinant of its biological activity.

The nature and position of substituents and functional groups on the bisabolane scaffold are pivotal in defining the biological activity of these compounds.

Phenolic Hydroxyls: The phenolic hydroxyl group is a key determinant of the antioxidant activity of bisabolane-type phenols. mdpi.com Its position on the aromatic ring can significantly influence its radical scavenging ability. researchgate.net Acetylation of the phenolic hydroxyl group in xanthorrhizol, a related compound, leads to a reduction in its physiological activity, underscoring the importance of this functional group. mdpi.com

Unsaturation: The degree of unsaturation in the side chain can also modulate biological activity. For example, in a study of bisabolane-type sesquiterpenoids from Curcuma longa, the dehydration of a hydroxyl group to form a double bond in the side chain resulted in a significant increase in anti-inflammatory effect. frontiersin.org This suggests that the rigidity and electronic properties conferred by the double bond are important for activity.

Alkyl Chain Modifications: Modifications to the alkyl side chain, such as the introduction of different functional groups, can impact the molecule's polarity and its ability to interact with target molecules. mdpi.com The side chain's structure can influence the stability of radical cations formed during antioxidant activity, with conformations where the side chain is close to the aromatic ring being more stable. mdpi.com

The following table summarizes the observed effects of structural modifications on the biological activity of bisabolane sesquiterpenoids, which can be extrapolated to this compound.

| Modification | Effect on Biological Activity | Reference |

| Acetylation of phenolic -OH | Reduced physiological activity | mdpi.com |

| Dehydration of side chain -OH to form a double bond | Increased anti-inflammatory activity | frontiersin.org |

| Position of phenolic -OH | Influences antioxidant activity | researchgate.net |

| Stereochemistry at C-6 | Affects anti-inflammatory activity | frontiersin.org |

While direct studies correlating the molecular architecture of this compound with target binding affinity are scarce, research on other natural products demonstrates the importance of this relationship. For example, in the case of other sesquiterpenoids, the presence of specific functional groups and their orientation has been shown to be critical for their antitumor activity. rsc.org

Computational Approaches to SAR Analysis

Computational methods, including ligand-based and structure-based drug design, are powerful tools for elucidating the SAR of natural products like this compound. These approaches can provide insights into the molecular interactions that govern biological activity and guide the design of new analogues with improved properties.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active against the target to develop a pharmacophore model. creative-biolabs.com This model represents the key chemical features required for activity and can be used to screen virtual libraries for new potential inhibitors. nih.gov

Structure-based drug design is utilized when the 3D structure of the target protein is available. Molecular docking, a key technique in this approach, can predict the binding mode and affinity of a ligand within the active site of a protein. This allows for the visualization of key interactions and can guide the modification of the ligand to improve its binding. Molecular dynamics simulations can further be used to study the stability of the ligand-protein complex over time. researchgate.net

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is crucial for understanding the molecular features that govern their biological activities. While direct and extensive SAR studies on this compound are not widely documented, valuable insights can be drawn from research on the closely related parent compound, curcuphenol, and its synthetic analogues. These studies provide a foundational understanding of how modifications to the core structure of these phenolic sesquiterpenes can influence their therapeutic potential.

Two notable synthetic analogues of curcuphenol, designated PC-02-113 and PC-03-97-1, have demonstrated enhanced capabilities in inducing the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of metastatic cancer cells. frontiersin.org The upregulation of MHC-I is a critical step in enabling the immune system, particularly CD8+ T lymphocytes, to recognize and eliminate tumor cells. biorxiv.org The parent compound, curcuphenol, was initially identified for its ability to reverse the downregulation of the antigen presentation machinery (APM) in cancer cells, and its analogues were designed to amplify this effect. nih.gov

The chemical structures of these analogues, when compared to the parent curcuphenol, reveal modifications that likely contribute to their enhanced activity. These alterations may improve factors such as cell permeability, target engagement, or metabolic stability. For instance, modifications to the side chain or the aromatic ring can impact the molecule's lipophilicity and electronic properties, which in turn can affect its interaction with biological targets. The development of water-soluble analogues has also been a key strategy to overcome the poor bioavailability often associated with natural phenolic compounds. biorxiv.org

The table below summarizes the key compounds and their observed biological effects, providing a snapshot of the current understanding of the SAR in this class of molecules.

| Compound Name | Modification from Parent Structure | Key Biological Activity |

| Curcuphenol | Parent Compound | Induces expression of APM components (TAP-1, MHC-I) in metastatic cancer cells. nih.gov |

| PC-02-113 | Synthetic analogue with modified side chain | Enhanced induction of MHC-I expression in metastatic tumor cells compared to curcuphenol. frontiersin.org |

| PC-03-97-1 | Synthetic analogue with modified side chain | Potent inducer of MHC-I expression in metastatic tumor cells. frontiersin.org |

These findings underscore the potential for targeted chemical synthesis to optimize the biological activity of natural products like this compound. Further research dedicated to a systematic exploration of the SAR of this compound itself would be invaluable in developing novel therapeutic agents based on its unique chemical scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This methodology is instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

As of the current body of scientific literature, specific QSAR models for this compound and its direct analogues have not been extensively reported. The development of a robust QSAR model requires a dataset of structurally related compounds with well-defined and quantitatively measured biological activities. While SAR studies on the related curcuphenol analogues have provided qualitative insights, the publicly available data may not yet be sufficient for the development of a predictive QSAR model.

However, the broader class of phenolic compounds and sesquiterpenes has been the subject of numerous QSAR studies. nih.govnih.gov These studies often employ a variety of molecular descriptors to quantify the structural features of the molecules. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the dipole moment. These are crucial for understanding the molecule's reactivity and its ability to engage in electrostatic interactions.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and molar refractivity. nih.gov These descriptors are important for understanding how a molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a compound's solubility, absorption, and distribution in biological systems.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices that describe the branching and arrangement of atoms.

A hypothetical QSAR study on this compound analogues would involve the following steps:

Data Set Compilation: A series of this compound analogues would be synthesized, and their biological activity (e.g., IC50 values for a specific target) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

The table below illustrates the types of data that would be necessary for such a QSAR study.

| Compound | Biological Activity (e.g., pIC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | Descriptor 3 (e.g., HOMO Energy) |

| Analogue 1 | 5.2 | 3.1 | 85.2 | -0.23 |

| Analogue 2 | 5.8 | 3.5 | 92.1 | -0.21 |

| Analogue 3 | 4.9 | 2.8 | 80.5 | -0.25 |

| ... | ... | ... | ... | ... |

While a specific QSAR model for this compound is not yet available, the principles of QSAR are highly applicable to this class of molecules. Future research in this area would be highly beneficial for the rational design of more potent and selective analogues for various therapeutic applications.

Advanced Analytical Methodologies for 8,9 Dehydrocurcuphenol Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for piecing together the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon skeleton and the placement of protons.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For a compound like 8,9-Dehydrocurcuphenol, one would expect to see signals in the aromatic, olefinic, aliphatic, and methyl regions. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. Further analysis with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) helps distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR: These experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is crucial for tracing out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is a representative example of the type of data obtained from NMR analysis and is not based on experimentally verified results for this compound.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 134.5 | 7.05 (d, 8.0) |

| 2 | 128.0 | 6.95 (d, 8.0) |

| 3 | 115.0 | - |

| 4 | 155.0 | - |

| 5 | 126.0 | 7.10 (s) |

| 6 | 138.0 | - |

| 7 | 45.0 | 2.80 (m) |

| 8 | 123.0 | 5.40 (d, 9.5) |

| 9 | 130.0 | 5.60 (d, 9.5) |

| 10 | 35.0 | 2.50 (m) |

| 11 | 210.0 | - |

| 12 | 29.8 | 1.25 (s) |

| 13 | 29.8 | 1.25 (s) |

| 14 | 22.0 | 2.30 (s) |

| 15 | 25.0 | 1.80 (s) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

LRMS and HRMS: Low-resolution mass spectrometry (LRMS) gives the nominal molecular weight, while high-resolution mass spectrometry (HRMS) provides the exact mass with high precision. This allows for the determination of the molecular formula. For this compound (C₁₅H₁₈O₂), the expected exact mass would be calculated and compared to the experimental value.

LC-MS and GC-MS: Coupling chromatography with mass spectrometry allows for the analysis of individual components in a mixture. The choice between Liquid Chromatography (LC) or Gas Chromatography (GC) depends on the volatility and thermal stability of the compound.

ESI-MS/MS: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and non-volatile molecules. Tandem mass spectrometry (MS/MS) involves selecting a precursor ion and fragmenting it to obtain detailed structural information. The fragmentation pattern is a unique fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

These techniques provide information about the functional groups and chromophores present in the molecule.

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to electronic transitions. It is particularly useful for identifying conjugated systems, such as aromatic rings and α,β-unsaturated ketones, which are expected in the structure of this compound. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

IR Spectroscopy: Infrared spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). It is an excellent tool for identifying specific functional groups. For this compound, one would expect to see characteristic absorption bands for the hydroxyl (-OH) group, aromatic C-H and C=C bonds, and the carbonyl (C=O) group of the ketone.

Table 2: Expected Spectroscopic Data for this compound This table is a representative example and is not based on experimentally verified results.

| Technique | Expected Data |

|---|---|

| HRMS | [M+H]⁺ calculated for C₁₅H₁₉O₂ |

| UV-Vis (in MeOH) | λmax around 220 nm and 280 nm |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~3030 (Ar C-H), ~1680 (C=O), ~1600, 1500 (C=C) |

Chiroptical Methods

Since this compound is a chiral molecule, chiroptical methods are essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration. By comparing the experimental ECD spectrum with spectra predicted through quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute stereochemistry of the chiral centers can be unambiguously assigned.

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatography is fundamental for both the isolation of this compound from its natural source and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. researchgate.net

HPLC for Isolation and Purity: Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is a common method for purifying sesquiterpenoids. The purity of the isolated compound can be assessed by the presence of a single, sharp peak in the chromatogram.

Chiral HPLC: To separate the enantiomers of a chiral compound, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This is crucial for obtaining enantiomerically pure samples for biological testing and for determining the enantiomeric ratio in a sample. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. This hyphenated technique provides high-resolution separation and definitive structural identification.

In the analysis of sesquiterpene-rich essential oils, such as those from Gynoxys species, GC-MS is the method of choice for chemical profiling. The separation is typically achieved on capillary columns with different polarities, which allows for the resolution of complex mixtures of isomers. For sesquiterpenoids, a non-polar 5% phenyl-methylpolysiloxane or a polar polyethylene (B3416737) glycol stationary phase is often employed. The identification of individual components, including compounds structurally related to this compound, is accomplished by comparing their mass spectra and retention indices with those of reference compounds and established spectral libraries.

While specific retention time for this compound is not extensively documented in readily available literature, analysis of related sesquiterpenes from plant extracts provides insight into typical analytical conditions. For instance, in the GC-MS analysis of essential oils from Gynoxys species, which are known to contain a variety of sesquiterpenes, the following parameters are representative:

| Parameter | Value |

| Column | 5% phenyl-methylpolysiloxane or Polyethylene glycol capillary column |

| Injector Temperature | 250 °C |

| Oven Temperature Program | 60 °C (2 min), then ramp to 240 °C at 3 °C/min, hold for 10 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-350 |

This table presents typical GC-MS parameters for the analysis of sesquiterpenoids, which would be applicable for the analysis of this compound.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are invaluable tools for the rapid screening and separation of this compound from crude plant extracts. These techniques are particularly useful for monitoring the progress of extraction and purification processes.

For the separation of sesquiterpenoids, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of non-polar and polar solvents is typically employed, with the polarity adjusted to optimize the resolution of the target compounds.

While a specific Rf value for this compound is not consistently reported, the chromatographic behavior of related bisabolane (B3257923) sesquiterpenes can be used as a guide. The development of the chromatogram is usually carried out in a saturated chamber to ensure reproducibility. Visualization of the separated spots can be achieved under UV light (at 254 nm and 366 nm) or by spraying with a suitable derivatizing agent, such as anisaldehyde-sulfuric acid reagent, followed by heating. This reagent typically produces characteristic colors with different terpenoids, aiding in their identification.

HPTLC offers significant advantages over conventional TLC, including higher resolution, greater sensitivity, and the potential for quantitative analysis. The finer particle size of the HPTLC stationary phase allows for more efficient separations and more compact spots.

| Parameter | TLC | HPTLC |

| Stationary Phase | Silica gel 60 F254 | Silica gel 60 F254 HPTLC plates |

| Mobile Phase (typical) | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) | Toluene:Ethyl Acetate (e.g., 9:1 v/v) |

| Detection | UV (254/366 nm), Anisaldehyde-sulfuric acid spray reagent | UV (254/366 nm), Densitometric scanning |

This table provides a comparison of typical conditions for the analysis of sesquiterpenoids using TLC and HPTLC, which would be suitable for this compound.

The use of these advanced analytical methodologies is essential for ensuring the quality and purity of this compound for further chemical and biological studies.

Ecological and Chemical Ecological Considerations

Role of 8,9-Dehydrocurcuphenol in Producing Organisms and Ecosystems

This compound has been identified as a secondary metabolite of the marine sponge Epipolasis sp. nih.gov Marine sponges are sessile filter-feeding organisms that, lacking physical means of defense, have evolved a sophisticated chemical arsenal (B13267) to survive in a competitive and predator-rich environment. Secondary metabolites like this compound are not involved in the primary metabolic processes of the sponge, such as growth and reproduction, but are crucial for its survival and interaction with the surrounding ecosystem.

Chemical Defense Mechanisms and Inter-species Interactions

The structural class to which this compound belongs, the sesquiterpenes, is well-documented for its diverse biological activities and its role in chemical defense. While direct studies on the specific defensive functions of this compound are limited, the activities of structurally related compounds and the general chemical ecology of marine sponges provide strong inferential evidence for its role in mediating inter-species interactions.

Marine sponges produce a vast array of secondary metabolites that act as a defense against predation. researchgate.netresearchgate.net These compounds can be unpalatable or toxic to potential predators, thereby reducing grazing pressure. The production of cytotoxic and antimicrobial compounds is another critical defense mechanism. Sponges are constantly exposed to a high abundance of microorganisms in the water column, and these chemical defenses are vital for preventing pathogenic infections and controlling the microbial communities on their surfaces.

Furthermore, in the competition for space on the seafloor, sponges utilize allelopathy, the chemical inhibition of one organism by another. Secondary metabolites released into the surrounding water can prevent the settlement and growth of larvae from competing sessile organisms, such as corals and other sponges. The antimicrobial properties of many sponge-derived compounds also play a role in preventing the formation of biofilms by fouling organisms. A related compound, (+)-curcuphenol, also isolated from marine sponges, has been shown to exhibit antifungal and antifouling activities, suggesting that this compound may possess similar properties that contribute to the chemical defense of Epipolasis sp.

Biodiversity as a Source of Novel Natural Products

The discovery of this compound from the marine sponge Epipolasis sp. underscores the immense potential of marine biodiversity as a source of novel natural products. The world's oceans harbor a vast array of organisms, many of which remain unexplored, representing a significant reservoir of unique chemical structures with the potential for development into new therapeutic agents and other valuable biochemicals.

Marine invertebrates, particularly sponges, have proven to be a prolific source of bioactive compounds. The unique and often extreme conditions of marine environments have driven the evolution of distinct metabolic pathways, leading to the production of a diverse range of secondary metabolites not found in terrestrial organisms. These compounds often possess potent biological activities, a reflection of their ecological roles in the highly competitive marine ecosystems.

The ongoing exploration of marine biodiversity is crucial for the discovery of new chemical entities like this compound. Each new discovery not only contributes to our understanding of marine chemical ecology but also holds the potential for significant scientific and medical advancements. The continued investigation into the chemistry and biology of marine organisms is therefore essential for unlocking the full potential of this invaluable natural resource.

Future Research Directions and Outlook

Targeted Synthesis of Potent Analogues with Modulated Biological Profiles

A significant frontier in natural product research is the targeted synthesis of analogues to enhance or modify biological activity. For 8,9-Dehydrocurcuphenol, this represents a promising avenue to develop more potent and selective compounds. Future research should focus on creating a library of derivatives by modifying its core structure. Medicinal chemists can target the phenolic hydroxyl and the alkyl chain, introducing different functional groups to probe structure-activity relationships (SAR). This approach could lead to the development of analogues with improved pharmacokinetic properties and enhanced biological effects, such as the immune-modulating activities observed in related curcuphenols. chemicalbook.com Synthetic strategies analogous to those used for other complex natural products could be employed to achieve these goals, ultimately aiming to produce novel compounds with tailored therapeutic profiles.

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthetic pathway of this compound has not yet been fully elucidated, presenting a key area for future discovery. As a sesquiterpenoid, its biosynthesis is presumed to originate from the precursor farnesyl pyrophosphate (FPP). The crucial steps would involve a terpene synthase or cyclase to form the characteristic carbon skeleton, followed by modifications from enzymes like cytochrome P450 monooxygenases to introduce hydroxyl groups and other functionalities.

Future research should focus on identifying the organism(s) that produce this compound and then employ genome mining techniques to locate the biosynthetic gene cluster responsible for its production. By identifying and characterizing the specific enzymes involved through heterologous expression and in vitro assays, scientists can gain a complete understanding of how this complex molecule is assembled in nature. This knowledge is not only of fundamental scientific interest but could also enable biotechnological production of the compound and its analogues.

Advanced Mechanistic Investigations at the Molecular Level

Understanding the precise molecular mechanism of action is critical to developing any natural product for therapeutic use. For this compound, advanced mechanistic studies are essential. Preliminary research on related curcuphenols has suggested a role in enhancing Major Histocompatibility Complex class I (MHC-I) expression on tumor cells, which facilitates immune recognition and destruction of cancerous cells. chemicalbook.com

Future investigations should confirm if this compound shares this activity and delve deeper into the molecular pathways involved. This would include identifying its direct protein targets and elucidating its effects on key signaling cascades, such as the MAPK pathways, which are often involved in inflammation and cellular stress responses. glpbio.com Uncovering these molecular details will provide a robust foundation for understanding its biological effects and identifying potential therapeutic contexts.

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, the integration of "omics" technologies is indispensable. This systems biology approach can provide an unbiased and comprehensive map of the cellular response to the compound.

Transcriptomics: Using techniques like RNA-sequencing, researchers can identify all the genes whose expression is altered in cells upon treatment with the compound.

Proteomics: This would reveal changes in protein levels and post-translational modifications, helping to identify protein targets and affected pathways.

Metabolomics: This approach can uncover global shifts in cellular metabolism, providing insights into the broader physiological impact of the compound.

By integrating these multi-omics datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers of its activity, and generate new hypotheses about its function.

Exploration of New Ecological Niches for Natural Product Discovery

The discovery of novel natural products is often linked to the exploration of unique and underexplored environments. While the definitive natural source(s) of this compound require further documentation, a key research direction is to search for it and its structural analogues in new ecological niches. Organisms from environments such as marine sediments, deep-sea vents, and the microbiomes of plants (endophytes) or insects are rich sources of unique chemical diversity. By applying modern isolation and analytical techniques to organisms from these habitats, there is a high potential for discovering new members of the curcuphenol family with potentially novel and potent biological activities. This exploration is vital for expanding the library of known natural products and finding new leads for drug discovery.

Q & A

Q. How can interdisciplinary approaches enhance research on this compound?

- Methodological Answer : Integrate computational chemistry (QSAR, MD simulations) with wet-lab data to predict pharmacokinetic properties. Collaborate with marine ecologists to study biosynthetic pathways in sponge symbionts. Use multi-omics (genomics, metabolomics) to link compound production with environmental stressors .

Featured Recommendations

| Most viewed | ||

|---|---|---|